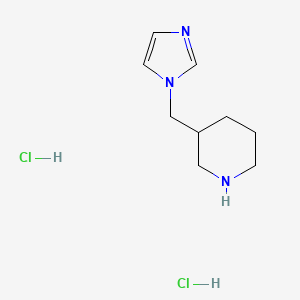
3,4-diethyl-1-methyl-1H-pyrazol-5-amine hydrate
Overview
Description
Scientific Research Applications
Antimicrobial Activity
The pyrazole scaffold, to which this compound belongs, has been associated with antibacterial and antifungal properties . Researchers have explored its potential as an antimicrobial agent, particularly against specific pathogens. Further studies could investigate its mechanism of action and optimize its efficacy.
Anti-Inflammatory Potential
Pyrazole derivatives have demonstrated anti-inflammatory effects . Given the prevalence of inflammatory diseases, including autoimmune conditions, understanding how this compound modulates inflammation could be valuable. Researchers might explore its impact on cytokines, immune cells, and signaling pathways.
Anticancer Properties
Although not specific to this hydrate form, pyrazole derivatives have shown promise as potential anticancer agents . Investigating their cytotoxicity, selectivity, and mode of action could lead to novel cancer therapies. Additionally, structure-activity relationship studies may guide further optimization.
Analgesic Applications
The pyrazole scaffold has been associated with analgesic properties . Researchers could explore whether this compound exhibits pain-relieving effects, potentially targeting specific pain receptors or pathways. Preclinical studies could assess its safety and efficacy.
Anticonvulsant Activity
Pyrazole derivatives have been investigated for their anticonvulsant potential . Given the prevalence of epilepsy and other seizure disorders, understanding how this compound interacts with neural circuits and ion channels could be crucial. Animal models and electrophysiological studies may provide insights.
Antioxidant Properties
Pyrazole derivatives have been evaluated for their antioxidant capacity . Investigating whether this compound scavenges free radicals and protects against oxidative stress could have implications for various health conditions, including neurodegenerative diseases.
Future Directions
Pyrazoles, the family of compounds to which 3,4-diethyl-1-methyl-1H-pyrazol-5-amine hydrate belongs, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s . Future research may focus on developing new synthetic techniques and exploring the biological activity of pyrazole derivatives .
Mechanism of Action
Target of Action
The primary targets of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine hydrate are currently unknown
Mode of Action
Pyrazole derivatives are known to exhibit a variety of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, but the specific pathways influenced by this compound require further investigation .
Result of Action
Pyrazole derivatives are known to exhibit a variety of biological activities, suggesting that this compound may have similar effects .
properties
IUPAC Name |
4,5-diethyl-2-methylpyrazol-3-amine;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.H2O/c1-4-6-7(5-2)10-11(3)8(6)9;/h4-5,9H2,1-3H3;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYHDGQTHKWQGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1CC)C)N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,2-dimethyl-1-(1-pyrrolidinylmethyl)propyl]amine dihydrochloride hydrate](/img/structure/B3807687.png)
![2-[1-cyclopentyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3807689.png)


![{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}amine dihydrochloride](/img/structure/B3807701.png)
![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-pyridinyl)ethanamine](/img/structure/B3807708.png)
![ethyl 4-{1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B3807719.png)
![carbonic acid - {2-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}amine (1:1) hydrate](/img/structure/B3807730.png)

![2-(4-{1-[3-(1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B3807747.png)
![1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(3-methoxybenzoyl)piperazine](/img/structure/B3807763.png)
![8-methyl-3-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]quinazolin-4(3H)-one](/img/structure/B3807770.png)
![4-{[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-cycloheptylpiperidine-1-carboxamide](/img/structure/B3807771.png)
![{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate](/img/structure/B3807776.png)